molecular formula C27H31ClN2O4S B15033862 Ethyl 2-(adamantane-1-amido)-5-[(3-chloro-4-methylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate

Ethyl 2-(adamantane-1-amido)-5-[(3-chloro-4-methylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate

Cat. No.: B15033862
M. Wt: 515.1 g/mol
InChI Key: PXQVASDDOBEWLW-UHFFFAOYSA-N
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Description

Ethyl 2-(adamantane-1-amido)-5-[(3-chloro-4-methylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of an adamantane moiety, a thiophene ring, and a substituted phenyl group, making it a subject of study for its chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(adamantane-1-amido)-5-[(3-chloro-4-methylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate typically involves multi-step organic reactions The process begins with the preparation of the adamantane-1-amido intermediate, which is then coupled with a thiophene derivativeThe reactions are usually carried out under controlled conditions, such as specific temperatures, solvents, and catalysts, to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography and crystallization, to achieve the desired quality standards .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(adamantane-1-amido)-5-[(3-chloro-4-methylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce new functional groups, such as alkyl or aryl groups .

Scientific Research Applications

Ethyl 2-(adamantane-1-amido)-5-[(3-chloro-4-methylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate has a wide range of scientific research applications:

    Chemistry: The compound is studied for its unique chemical reactivity and potential as a building block for more complex molecules.

    Biology: Researchers investigate its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: The compound is explored for its potential therapeutic applications, such as in the development of new drugs or drug delivery systems.

    Industry: It may be used in the synthesis of advanced materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of Ethyl 2-(adamantane-1-amido)-5-[(3-chloro-4-methylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The adamantane moiety is known for its ability to interact with biological membranes, potentially enhancing the compound’s bioavailability and efficacy. The thiophene ring and substituted phenyl group may contribute to the compound’s binding affinity and specificity for certain enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(adamantane-1-amido)-5-[(3-chloro-4-methylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate: shares structural similarities with other adamantane derivatives and thiophene-based compounds.

    Adamantane derivatives: Known for their stability and unique three-dimensional structure, which can enhance the pharmacokinetic properties of drugs.

    Thiophene-based compounds:

Uniqueness

The uniqueness of this compound lies in its combination of structural features, which may confer distinct chemical and biological properties. The presence of both adamantane and thiophene moieties, along with the substituted phenyl group, makes it a versatile compound for various research applications .

Properties

Molecular Formula

C27H31ClN2O4S

Molecular Weight

515.1 g/mol

IUPAC Name

ethyl 2-(adamantane-1-carbonylamino)-5-[(3-chloro-4-methylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate

InChI

InChI=1S/C27H31ClN2O4S/c1-4-34-25(32)21-15(3)22(23(31)29-19-6-5-14(2)20(28)10-19)35-24(21)30-26(33)27-11-16-7-17(12-27)9-18(8-16)13-27/h5-6,10,16-18H,4,7-9,11-13H2,1-3H3,(H,29,31)(H,30,33)

InChI Key

PXQVASDDOBEWLW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC(=C(C=C2)C)Cl)NC(=O)C34CC5CC(C3)CC(C5)C4

Origin of Product

United States

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